5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
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Overview
Description
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with pyrrolidine-3-carboxylic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Materials Science: It is used in the development of new materials with unique electronic and photophysical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different electronic properties and stability.
1,2,5-Oxadiazole: Known for its use in materials science due to its unique electronic properties.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its biological activity.
Uniqueness
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and pyrrolidinyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNKQMUVZCOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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